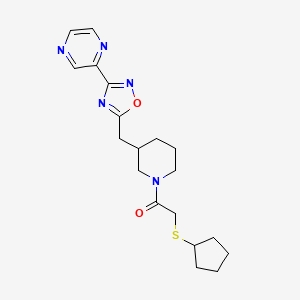

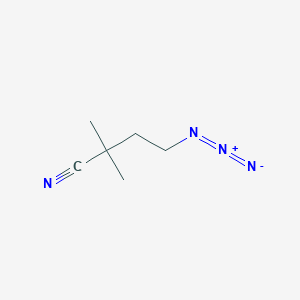

![molecular formula C24H21BrN2O B2709996 2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile CAS No. 900019-71-8](/img/structure/B2709996.png)

2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile” is a research chemical with the molecular formula C24H21BrN2O and a molecular weight of 433.349 . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound includes a benzochromene ring system, a tert-butylphenyl group, a bromine atom, and a nitrile group . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 594.6±50.0 °C . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Electrocatalytic Multicomponent Assembling

Electrocatalytic multicomponent assembling methodologies have been developed to efficiently synthesize chromene derivatives. A study by Vafajoo et al. (2014) demonstrates the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives via an electrocatalytic multicomponent chain transformation. This process utilizes aryl aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions, highlighting the potential of electrocatalysis in organic synthesis (Vafajoo et al., 2014).

Synthesis and Characterization of Benzochromene Derivatives

The synthesis and biological evaluation of benzochromene derivatives have been explored for their potential in cancer therapy. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, demonstrating their anti-proliferative properties and DNA binding capabilities. These compounds showed cytotoxic activity against HT-29 cells, indicating their potential as chemotherapeutic agents (Ahagh et al., 2019).

Green Synthesis Approaches

Green chemistry principles have been applied to the synthesis of chromene derivatives, emphasizing environmentally friendly methods. El-Maghraby (2014) reported the synthesis of substituted chromenes via a three-component reaction using Rochelle salt as a novel, green catalyst. This method provides an efficient and sustainable approach to synthesizing chromene derivatives with potential applications in drug development and materials science (El-Maghraby, 2014).

Antimicrobial Studies

The antimicrobial properties of chromene derivatives have been investigated, demonstrating their potential as antibacterial and antifungal agents. Kanakaraju and Chandramouli (2015) synthesized novel fused tetrazolylbenzo[h]chromenes and evaluated their antimicrobial activity, highlighting the therapeutic potential of these compounds in combating microbial infections (Kanakaraju & Chandramouli, 2015).

Fluorescence Sensing and Imaging

Benzo[h]chromene derivatives have been utilized as fluorescence sensors for the detection of metal ions, offering applications in environmental monitoring and bioimaging. Sinha et al. (2013) developed a benzo[h]chromene derivative as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, demonstrating its utility in living cell imaging and highlighting the versatility of chromene derivatives in analytical chemistry (Sinha et al., 2013).

Mécanisme D'action

The mechanism of action for this compound is not provided in the search results. It’s important to note that this compound is intended for research use only.

Propriétés

IUPAC Name |

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O/c1-24(2,3)17-7-4-14(5-8-17)22-19-11-16-10-18(25)9-6-15(16)12-21(19)28-23(27)20(22)13-26/h4-12,22H,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBKUJBWIBQFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

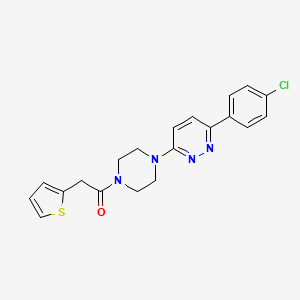

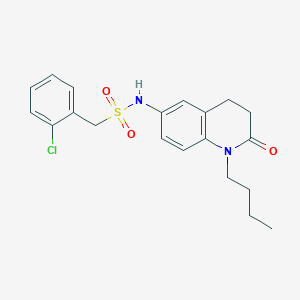

![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)

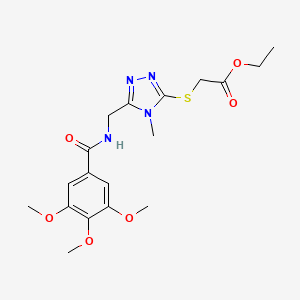

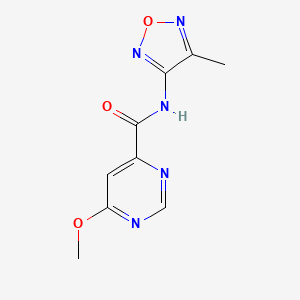

![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)

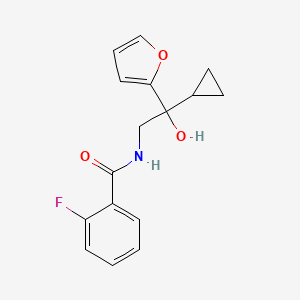

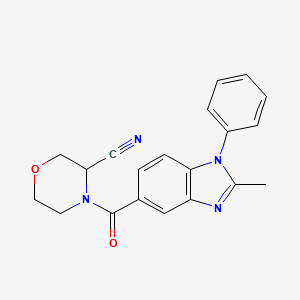

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2709932.png)